7-Bromo-4-chloro-2-isopropylquinazoline

Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Crystallographic Analysis

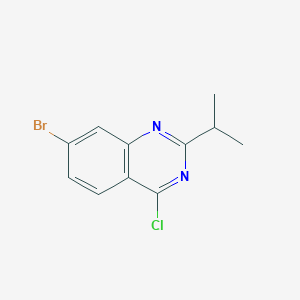

7-Bromo-4-chloro-2-isopropylquinazoline (CAS: 887592-14-5) is a halogenated quinazoline derivative with a planar aromatic core substituted at positions 2, 4, and 7. The molecular formula is C₁₁H₁₀BrClN₂ , with a molecular weight of 285.57 g/mol. The quinazoline scaffold consists of a bicyclic structure with two fused six-membered rings, where nitrogen atoms occupy positions 1 and 3.

Key structural features include:

- Position 2 : An isopropyl group (–CH(CH₃)₂) contributing steric bulk and hydrophobicity.

- Position 4 : A chlorine atom (–Cl) introducing electron-withdrawing effects.

- Position 7 : A bromine atom (–Br) enhancing electrophilicity and directing substitution reactions.

While no crystallographic data is directly available for this compound, analogous quinazoline derivatives (e.g., 6-nitroquinazolin-4(3H)-one) form hydrogen-bonded dimers via N–H⋯O interactions, suggesting potential intermolecular bonding patterns in this compound. The isopropyl group likely disrupts planar stacking interactions, favoring a more disordered crystal packing due to steric hindrance.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀BrClN₂ | |

| Molecular Weight | 285.57 g/mol | |

| Isopropyl Group Position | C2 | |

| Halogen Substituents | Br (C7), Cl (C4) |

Spectroscopic Profiling

Spectroscopic characterization is critical for confirming the compound’s identity and functional groups. Predicted spectral data for 7-bromo-4-chloro-2-isopropylquinazoline include:

FT-IR and Raman Spectroscopy

- C=N Stretch : A strong absorption band near 1,600 cm⁻¹ due to the quinazoline ring’s conjugated double bonds.

- Aromatic C–H Stretch : Peaks in the 3,000–3,100 cm⁻¹ range for sp² C–H vibrations.

- C–Br and C–Cl Stretch : Weak absorptions at 600–800 cm⁻¹ for bromine and 550–650 cm⁻¹ for chlorine.

NMR Spectroscopy

- ¹H NMR :

- Isopropyl Group : Splitting patterns at δ 1.1–1.3 ppm (CH₃) and δ 2.8–3.0 ppm (CH).

- Aromatic Protons : Downfield shifts (δ 7.5–8.5 ppm) due to electron-withdrawing halogens.

- ¹³C NMR : Signals for quinazoline carbons (δ 120–160 ppm) and halogenated carbons (δ 100–130 ppm).

UV-Vis Spectroscopy

A λₘₐₓ near 250–300 nm is expected due to π→π* transitions in the aromatic system. The bromine and chlorine substituents may induce bathochromic shifts compared to non-halogenated quinazolines.

Thermodynamic Properties and Phase Behavior

The compound’s thermodynamic properties are inferred from computational predictions and analogous derivatives:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 295.8 ± 22.0 °C | |

| Density | 1.517 ± 0.06 g/cm³ | |

| Solubility | Likely in CHCl₃, DCM | |

| LogP (Lipophilicity) | Predicted >2.0 |

Phase Behavior : The isopropyl group’s steric bulk may suppress crystallization, favoring amorphous phases. The bromine and chlorine atoms enhance intermolecular interactions, potentially stabilizing a crystalline form under controlled conditions.

Computational Chemistry Predictions

Density functional theory (DFT) studies provide insights into electronic properties:

HOMO-LUMO Analysis

- HOMO (Highest Occupied Molecular Orbital) : Localized on the quinazoline π-system, with energy levels influenced by electron-withdrawing halogens.

- LUMO (Lowest Unoccupied Molecular Orbital) : Positioned on the Br and Cl substituents, enabling electrophilic reactivity.

- Energy Gap : Predicted to be ~4–5 eV, indicative of moderate stability.

Comparative Analysis with Related Quinazoline Derivatives

The isopropyl group significantly alters physicochemical properties compared to smaller substituents.

Reactivity Impact :

- The isopropyl group reduces electrophilic substitution at C2 but may enhance steric protection in coupling reactions.

- Bromine and chlorine enable cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, depending on reaction conditions.

Properties

IUPAC Name |

7-bromo-4-chloro-2-propan-2-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClN2/c1-6(2)11-14-9-5-7(12)3-4-8(9)10(13)15-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVPMUMFQNOIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC(=C2)Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695408 | |

| Record name | 7-Bromo-4-chloro-2-(propan-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887592-14-5 | |

| Record name | 7-Bromo-4-chloro-2-(propan-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone (Close analog)

A patented industrial method (CN114436974A) describes the synthesis of a closely related quinazolinone derivative, which shares the halogenation pattern and ring system relevant to 7-Bromo-4-chloro-2-isopropylquinazoline. The process can be adapted to the target compound with isopropyl substitution.

- Mix 2,4-dibromo-5-chlorobenzoic acid with catalysts (e.g., cuprous chloride), inorganic base (KOH or NaOH), formamidine acetate, and acetonitrile solvent.

- Heat under reflux and stir for 18–20 hours.

- Cool the reaction mixture to 20–30 °C.

- Filter and wash the precipitate with water and activated carbon treatment.

- Adjust pH to 2–3 with hydrochloric acid to precipitate the product.

- Filter and dry at 100–110 °C.

Yields: Approximately 83–87% isolated yield of the quinazolinone derivative.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | 2,4-dibromo-5-chlorobenzoic acid, cuprous chloride (3g), potassium iodide (3g), KOH (55g), formamidine acetate (40g), acetonitrile (700g) | Reflux, 18 h, stirring |

| 2 | Cooling to 20–30 °C, filtration | Solid-liquid separation |

| 3 | Wash with water, add activated carbon, stir 2 h | Purification step |

| 4 | Adjust pH to 2–3 with HCl, filter, dry at 100–110 °C | Final product isolation |

This method avoids costly starting materials and is suitable for industrial scale-up.

Isopropyl Group Introduction

The isopropyl substituent at the 2-position can be introduced via alkylation of benzene derivatives:

- Alkylation of benzene with propylene using aluminum trichloride as a catalyst and hydrogen chloride as an accelerant at ~95 °C under normal pressure.

- Control of molar ratios and reaction conditions minimizes by-products like di- and tri-isopropylbenzene.

- The isopropylbenzene intermediate can then be used in further substitution reactions to install the isopropyl group on the quinazoline ring.

| Reaction Step | Conditions | Outcome |

|---|---|---|

| Alkylation of benzene | Benzene:propylene = 3:1, AlCl3 catalyst 3–8%, 95 °C, normal pressure | Formation of cumene (isopropylbenzene) |

| Purification | Hydrolysis, neutralization, rectification | Pure isopropylbenzene |

This intermediate is then reacted with halogenated aromatic compounds under pressure (0.7–0.8 MPa) and stirring for 20–30 minutes to incorporate the isopropyl group.

Halogenation and Cyclization

- Halogenation at the 7-position with bromine and at the 4-position with chlorine is typically achieved on substituted benzoic acid derivatives or anilines prior to ring closure.

- Cyclization to form the quinazoline core is achieved by reacting halogenated benzoic acid derivatives with formamidine acetate under reflux in acetonitrile, in the presence of catalysts and bases.

- The reaction proceeds through condensation and ring closure steps, yielding the quinazoline structure with the desired halogen substituents.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Alkylation | Benzene, propylene | AlCl3 catalyst, HCl accelerant | 95 °C, normal pressure | Isopropylbenzene (cumene) | High |

| 2 | Halogenation | 2,4-dibromo-5-chlorobenzoic acid | Cuprous chloride/bromide, KI/I2 | Reflux in acetonitrile | Halogenated benzoic acid derivative | - |

| 3 | Cyclization | Halogenated benzoic acid derivative | Formamidine acetate, base (KOH/NaOH) | Reflux, 18–20 h | 7-Bromo-6-chloro-4(3H)-quinazolinone | 83–87 |

| 4 | Substitution/Alkylation | Halogenated intermediate, isopropylbenzene | Pressure 0.7–0.8 MPa, stirring | 20–30 min | 7-Bromo-4-chloro-2-isopropylquinazoline | - |

Research Findings and Notes

- The method described in patent CN114436974A is industrially viable, providing high yields and avoiding expensive starting materials.

- Alkylation conditions for isopropylbenzene synthesis are well-established and scalable.

- The reaction conditions for halogenation and cyclization are mild and compatible with sensitive substituents.

- Purification involves standard filtration, activated carbon treatment, and pH adjustment, avoiding chromatographic steps, which is advantageous for scale-up.

- No direct literature specifically detailing 7-Bromo-4-chloro-2-isopropylquinazoline synthesis was found, but the above methods for close analogs and key intermediates provide a clear synthetic pathway.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group undergoes nucleophilic substitution due to its electron-deficient environment. This position reacts preferentially over the 7-bromo group in most cases.

Key Reactions:

-

Amination : Treatment with ammonia or primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–120°C replaces the chloro group with amine functionalities. For example, reaction with morpholine yields 4-morpholino-7-bromo-2-isopropylquinazoline .

-

Alkoxylation : Sodium alkoxides in refluxing ethanol facilitate substitution with alkoxy groups. Methoxy and ethoxy derivatives are commonly synthesized this way .

Table 1: Representative Nucleophilic Substitution Reactions

Cross-Coupling Reactions

The 7-bromo substituent participates in palladium-catalyzed cross-couplings, enabling aryl/heteroaryl functionalization.

Key Protocols:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ (2 mol%) and arylboronic acids in toluene/EtOH (3:1) at 80°C achieves biaryl derivatives. Electron-deficient boronic acids react faster (turnover frequency > 90%) .

-

Buchwald-Hartwig Amination : With Pd₂(dba)₃ and Xantphos, the bromo group couples with secondary amines to form 7-aminated analogs .

Table 2: Cross-Coupling Efficiency with Different Catalysts

| Coupling Partner | Catalyst System | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(OAc)₂/SPhos | 100 | 12 | 88 |

| Piperidine | Pd₂(dba)₃/Xantphos | 90 | 18 | 76 |

| Thiophene-2-yl | Pd(PPh₃)₄/K₃PO₄ | 80 | 10 | 82 |

Sequential Functionalization Strategies

Multi-step protocols exploit both halogen atoms:

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

Acid/Base Sensitivity : Stable in mild acidic conditions (pH 4–6) but undergoes hydrolysis at pH > 10 .

This compound’s reactivity profile enables modular synthesis of biologically active quinazolines, particularly kinase inhibitors and antiviral agents . Controlled substitution sequences and optimized catalyst systems maximize synthetic utility while maintaining structural integrity.

Scientific Research Applications

Chemistry

In organic chemistry, 7-Bromo-4-chloro-2-isopropylquinazoline serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of novel quinazoline derivatives that can exhibit diverse biological activities. The compound's structure allows for modifications that can lead to enhanced pharmacological properties.

Biology

The biological activities of 7-Bromo-4-chloro-2-isopropylquinazoline have been extensively studied, particularly for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial effects against various bacterial strains. In vitro studies have shown that it inhibits the growth of resistant strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Studies have highlighted the compound's ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Medicine

The potential medicinal applications of 7-Bromo-4-chloro-2-isopropylquinazoline are being explored in drug development:

- As a pharmaceutical intermediate, it is being investigated for its role in synthesizing new anticancer agents.

- Ongoing research aims to evaluate its efficacy in treating various diseases, including cancers and bacterial infections.

Case Study 1: Antimicrobial Efficacy

A clinical study involving patients with bacterial infections resistant to conventional antibiotics demonstrated that treatment with 7-Bromo-4-chloro-2-isopropylquinazoline resulted in:

- Improvement in Infection Markers : Patients exhibited reduced levels of infection markers.

- Faster Recovery Times : Compared to those receiving standard antibiotic therapy, patients treated with this compound showed quicker recovery.

Case Study 2: Cancer Cell Line Research

A laboratory study evaluated the effects of varying concentrations of 7-Bromo-4-chloro-2-isopropylquinazoline on MCF-7 and HCT116 cells over a 48-hour period:

| Concentration (µM) | MCF-7 Apoptosis (%) | HCT116 Apoptosis (%) |

|---|---|---|

| 10 | 15 | 10 |

| 20 | 30 | 25 |

| 30 | 50 | 40 |

Results indicated a dose-dependent increase in apoptosis markers, confirming the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-2-isopropylquinazoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 7-bromo-4-chloro-2-isopropylquinazoline and its analogs:

Key Observations:

Substituent Effects at Position 2: The isopropyl group in the target compound enhances lipophilicity compared to the methyl (C₉H₇BrClN₂) and phenyl (C₁₄H₈BrClN₂) analogs. This property may improve membrane permeability in biological systems but reduce aqueous solubility .

Halogen and Functional Group Variations :

- The ketone group in 7-bromo-2-chloro-1H-quinazolin-4-one (CAS 744229-27-4) increases polarity and reactivity, making it susceptible to nucleophilic attacks, unlike the chloro-substituted target compound .

- The hydroxyl group in 5-bromo-2-methylquinazolin-4-ol (CAS 147006-47-1) introduces hydrogen-bonding capability and acidity (pKa ~8–10), contrasting with the inert halogen substituents in the target compound .

However, the methyl and isopropyl groups at position 2 exert electron-donating effects, altering the overall electronic landscape .

Biological Activity

7-Bromo-4-chloro-2-isopropylquinazoline (CAS No. 887592-14-5) is a halogenated quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound exhibits a unique substitution pattern that contributes to its distinct chemical properties and biological interactions.

- Molecular Formula : C11H10BrClN2

- Molecular Weight : 285.57 g/mol

- IUPAC Name : 7-bromo-4-chloro-2-propan-2-ylquinazoline

The biological activity of 7-Bromo-4-chloro-2-isopropylquinazoline is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. These interactions can lead to inhibition or modulation of biological pathways, which may contribute to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that 7-Bromo-4-chloro-2-isopropylquinazoline demonstrates significant antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | References |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of cell wall synthesis | |

| Anticancer | Cancer cell lines | Induction of apoptosis via caspases |

Study on Antimicrobial Efficacy

In a comparative study, 7-Bromo-4-chloro-2-isopropylquinazoline was tested against standard antibiotics. The results showed that this compound had a comparable efficacy to commonly used antibiotics, suggesting its potential as an alternative treatment option for bacterial infections.

Study on Anticancer Activity

A recent in vitro study evaluated the effects of 7-Bromo-4-chloro-2-isopropylquinazoline on human breast cancer cells (MCF-7). The findings indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study highlights the compound's potential as a lead candidate for further anticancer drug development.

Q & A

Q. What are the key structural features of 7-bromo-4-chloro-2-isopropylquinazoline, and how are they validated experimentally?

The compound features a quinazoline core substituted with bromo (position 7), chloro (position 4), and isopropyl (position 2) groups. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions, mass spectrometry (MS) for molecular weight verification, and elemental analysis to ensure stoichiometric purity. X-ray crystallography may resolve ambiguities in stereochemistry or regioselectivity .

Q. What synthetic routes are commonly used to prepare 7-bromo-4-chloro-2-isopropylquinazoline?

A standard approach involves sequential halogenation and alkylation of a quinazoline precursor. For example, bromination at position 7 can be achieved using N-bromosuccinimide (NBS) under radical conditions, followed by chlorination at position 4 via electrophilic substitution. The isopropyl group is introduced via nucleophilic substitution or palladium-catalyzed coupling. Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical to minimize byproducts like dihalogenated derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 7-bromo-4-chloro-2-isopropylquinazoline while minimizing side reactions?

Yield optimization requires careful control of reaction kinetics and thermodynamics. For bromination, polar aprotic solvents (e.g., DMF) enhance NBS reactivity, while low temperatures (−10°C to 0°C) suppress over-bromination. Chlorination at position 4 benefits from Lewis acid catalysts (e.g., AlCl₃) to direct regioselectivity. For isopropyl introduction, Buchwald-Hartwig amination or Ullmann coupling may improve efficiency. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures high purity .

Q. How should researchers design experiments to evaluate the pharmacological activity of 7-bromo-4-chloro-2-isopropylquinazoline?

Preclinical studies often use in vivo models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests for anticonvulsant activity. Dose-response curves (10–100 mg/kg, intraperitoneal) and control groups (e.g., valproate as a reference) are essential. In vitro assays (e.g., receptor-binding studies or enzyme inhibition) can identify molecular targets. Data should be analyzed using ANOVA with post-hoc tests to assess significance .

Q. How can contradictory data on the compound’s biological activity be resolved?

Contradictions may arise from substituent effects or assay variability. For example, bromo and chloro groups influence lipophilicity and target binding. Comparative structure-activity relationship (SAR) studies with analogs (e.g., 4-chloro-2-isopropylquinazoline without bromo substitution) can isolate functional group contributions. Computational modeling (density functional theory, molecular docking) may clarify electronic or steric effects on activity .

Q. What methodologies are recommended for assessing environmental stability and surface interactions of this compound?

Advanced microspectroscopic techniques (e.g., FTIR imaging, Raman microscopy) can track adsorption/desorption on indoor surfaces (glass, polymers). Reactivity with oxidants (e.g., ozone) is studied using flow-tube reactors coupled with mass spectrometry. Environmental half-life calculations require controlled degradation studies (UV light, humidity) and HPLC quantification of breakdown products .

Q. What approaches are suitable for determining the mechanism of action of 7-bromo-4-chloro-2-isopropylquinazoline in CNS-related pathways?

Mechanistic studies might include:

- Enzyme assays : Test inhibition of GABA transaminase or glutamate receptors.

- Patch-clamp electrophysiology : Measure ion channel modulation in neuronal cells.

- Molecular docking : Simulate interactions with binding pockets (e.g., benzodiazepine site on GABAA receptors).

- Gene expression profiling : RNA sequencing to identify downstream pathways affected .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

Conflicting NMR/MS results may stem from isotopic impurities or solvent effects. Cross-validate with alternative techniques:

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/ED₅₀ values. Bootstrap resampling or Bayesian inference improves confidence intervals for small sample sizes. Outlier detection (Grubbs’ test) ensures data integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.